silane CAS No. 82482-05-1](/img/structure/B14431490.png)
[3-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is an organic compound that features a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with an appropriate allyl silane under catalytic conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane involves its interaction with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Contains phenyl groups instead of methyl groups on the silicon atom.
Uniqueness
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
82482-05-1 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)prop-2-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-14-13-9-7-12(8-10-13)6-5-11-15(2,3)4/h5-10H,11H2,1-4H3 |
Clé InChI |
DMXYVWDFQPAODH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




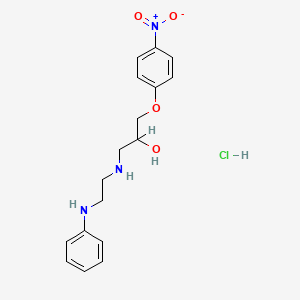
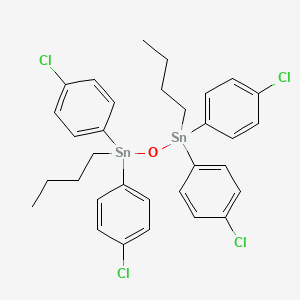
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
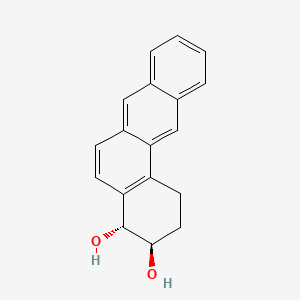

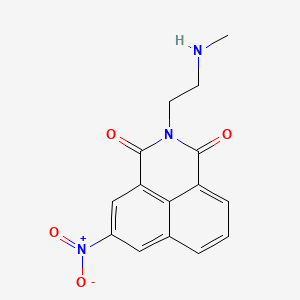
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)


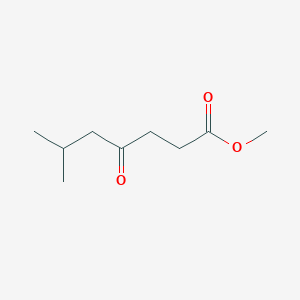
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
